molecular formula C13H22Cl2N2O B1522393 2-(1-Benzyl-2-piperazinyl)ethanol dihydrochloride CAS No. 1233642-07-3

2-(1-Benzyl-2-piperazinyl)ethanol dihydrochloride

Cat. No. B1522393
M. Wt: 293.23 g/mol
InChI Key: DCLIWRPPOGBDJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Benzyl-2-piperazinyl)ethanol dihydrochloride (2-(1-Bz-2-piperazinyl)ethanol dihydrochloride), also known as Bz-PED, is a synthetic compound that is used in scientific research. It is a white crystalline solid that is soluble in both water and ethanol. Bz-PED is a compound that has been studied for its potential applications in a variety of fields, including pharmacology, biochemistry, and physiology.

Scientific Research Applications

Synthesis and Antifungal Activity

Recent studies have focused on the development of new antifungal drugs, particularly in response to the rise in demand for such medications due to the global increase in immunocompromised patients, like those affected by the AIDS epidemic. A noteworthy investigation synthesized new benzimidazole, benzotriazole, and aminothiazole derivatives and evaluated their antifungal efficacy against various fungal pathogens. Although the specific chemical 2-(1-Benzyl-2-piperazinyl)ethanol dihydrochloride was not directly referenced, related compounds synthesized involved reactions with 2-piperazino-1-ethanol, indicating a potential framework for creating antifungal agents. The study found that among the synthesized compounds, benzimidazole derivatives showed superior antifungal activities compared to benzotriazole derivatives. This suggests that modifications incorporating the piperazine structure could influence antifungal activity, though the study noted that the piperazine analogue itself did not exhibit significant antifungal effects (Khabnadideh et al., 2012).

Antimicrobial Evaluation of Piperazine Derivatives

Another area of research involving the piperazine structure includes the synthesis and evaluation of antimicrobial activity of pyridine derivatives. In one study, compounds were synthesized by condensing acid chlorides with 2-hydroxyethyl piperazine, leading to the creation of amide derivatives with potential antimicrobial properties. These newly formed compounds were then tested against various bacterial and fungal strains, demonstrating variable and modest antimicrobial activities. This research highlights the utility of the piperazine ring, similar to the core of 2-(1-Benzyl-2-piperazinyl)ethanol dihydrochloride, as a scaffold for developing new antimicrobial agents (Patel et al., 2011).

properties

IUPAC Name

2-(1-benzylpiperazin-2-yl)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.2ClH/c16-9-6-13-10-14-7-8-15(13)11-12-4-2-1-3-5-12;;/h1-5,13-14,16H,6-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLIWRPPOGBDJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)CCO)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Benzyl-2-piperazinyl)ethanol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.